molecular formula C4H3NO2 B1288839 Isoxazole-4-carbaldehyde CAS No. 65373-53-7

Isoxazole-4-carbaldehyde

Cat. No. B1288839
CAS RN: 65373-53-7
M. Wt: 97.07 g/mol
InChI Key: BLOZNQVFQCOHRW-UHFFFAOYSA-N
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Description

Isoxazole-4-carbaldehyde, also known as 4-Oxazolecarboxaldehyde, is a chemical compound with the empirical formula C4H3NO2 . It has a molecular weight of 97.07 . It is commonly used in laboratory settings .


Molecular Structure Analysis

The molecular structure of Isoxazole-4-carbaldehyde can be represented by the SMILES string O=Cc1cocn1 . Further analysis of the electronic structure of molecules can be achieved using the B3LYP methodology with a 6–311+ G (d, p) basis set .


Chemical Reactions Analysis

Isoxazole derivatives have been synthesized via one-pot methodology and further explored for their antibacterial and antioxidant activities . The DFT analysis was used to study the electronic structure of molecules and analysis of chemical reactivity descriptors .


Physical And Chemical Properties Analysis

Isoxazole-4-carbaldehyde is a solid substance with a melting point of 57-61 °C . Its InChI key is JBWIIXBEPINWPB-UHFFFAOYSA-N .

Scientific Research Applications

    Pharmaceuticals and Agro-Chemistry

    • Field : Pharmaceuticals and Agro-Chemistry
    • Application : Isoxazoles show numerous applications in diverse areas such as pharmaceuticals, agro-chemistry and industry among others. The isoxazoles are also found in natural sources such as insecticides, plant growth regulators and pigment functions .
    • Methods : Various novel synthetic techniques are in use for isoxazole synthesis, most synthetic methods employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction .
    • Results : The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid .

    Synthesis of New Compounds

    • Field : Organic Chemistry
    • Application : Part of the structure of the compound 9 was used for de-novo design to find new candidates with the isoxazole core that act as inhibitors of AChE .
    • Methods : Compound 10 can be synthesized from pyridine-4-carbaldehyde and 5-hexyn-1-ol .
    • Results : This compound could be suggested as a new possible inhibitor of AChE depending on the experimental results .

Safety And Hazards

Isoxazole-4-carbaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 . It is highly flammable and can cause eye irritation and skin sensitization . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

Future Directions

Isoxazole and its derivatives have several applications in pharmaceutical industries . There is a growing interest in developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name

1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2/c6-2-4-1-5-7-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOZNQVFQCOHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617928
Record name 1,2-Oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazole-4-carbaldehyde

CAS RN

65373-53-7
Record name 4-Isoxazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65373-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazole-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
N Nishimura, H Hisamitsu, M Sugiura, I Maeba - Carbohydrate Research, 2000 - Elsevier
Syntheses of 3-cyano-7- and 8-substituted-4-(β-d-ribofuranosyl)-1H-1,5-benzodiazepines were reported. Treatment of isoxazole carbaldehyde with 1,2-diamino-4-nitrobenzene in …
Number of citations: 8 www.sciencedirect.com
AV Serebryannikova, EE Galenko… - The Journal of …, 2019 - ACS Publications
… (18) Physical and spectral data of 5-(dibenzylamino)-3-(4-nitrophenyl)isoxazole-4-carbaldehyde (1q) and 3-(4-bromophenyl)-5-(pyrrolidin-1-yl)isoxazole-4-carbaldehyde (1r) were in …
Number of citations: 21 pubs.acs.org
V Kandula, SK Bandaru, C Balakrishna… - European Journal of …, 2020 - Wiley Online Library
… A facile and versatile procedure for the synthesis of functionalized 3-benzyl-5-(2-hydroxyphenyl) isoxazole-4-carbaldehyde oxime derivatives has been described. The key step in the …
TL Gilchrist, DPJ Pearson - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
… A similar investigation of the corresponding hydrazone (8) from an isoxazole-4-carbaldehyde shows that ring cleavage does occur on pyrolysis. The relevance of these observations to a …
Number of citations: 3 pubs.rsc.org
Y Zhang, Z Long, N Rao, Y Le, L Liu, L Yan - Journal of Molecular Structure, 2023 - Elsevier
… 3-(4-Bromophenyl)isoxazole-4-carbaldehyde 2 (1 mmol) and commercially available rhodamine 6 (1.5 mmol) were dissolved in dry THF (3 mL). Then tetrahydropyrrole (0.005 g) was …
Number of citations: 1 www.sciencedirect.com
EE Galenko, VA Bodunov, AV Galenko… - The Journal of …, 2017 - ACS Publications
… obtained from DIPA (122 mg, 1.20 mmol), n-BuLi (2.5 M, 0.5 mL, 1.25 mmol), methyl acetate (89 mg, 1.20 mmol), and 3-(4-bromophenyl)-5-(pyrrolidin-1-yl)isoxazole-4-carbaldehyde …
Number of citations: 44 pubs.acs.org
V Singh, S Madapa, GP Yadav, PR Maulik, S Batra - Synthesis, 2006 - thieme-connect.com
… Although during the hydrogenation of 3-(2-nitrophenyl)isoxazole-4-carbaldehyde (1e) we could isolate only the 4-aminoquinoline-3-carbaldehyde, it was envisaged that if the nitro …
Number of citations: 8 www.thieme-connect.com
SA Steiger, C Li, DS Backos, P Reigan… - Bioorganic & medicinal …, 2017 - Elsevier
… An oven dried 100 ml round bottom was charged with 0.107 g (0.405 mmol) of 3-(p-Bromo-phenyl)-5-methyl-isoxazole-4-carbaldehyde, 0.11 g (0.84 mmol) of ethyl acetoacetate, 50 ml …
Number of citations: 15 www.sciencedirect.com
Y Nishiyama, N Nishimura, N Kuroyanagi… - Carbohydrate research, 1997 - Elsevier
… When the reaction of 2 with hydroxylamine-Osulfonic acid (HOSA) in methanol at -10 C 5(2,3,5-tri-O-benzoyl-/3-D-ribofuranosyl)isoxazole-4carbaldehyde (6) and 1-(2,3,5-tri-O-benzoyl-fl…
Number of citations: 9 www.sciencedirect.com
A Balsamo, I Coletta, A Guglielmotti, C Landolfi… - European journal of …, 2003 - Elsevier
Several heteroaromatic analogues of (2-aryl-1-cyclopentenyl-1-alkylidene)-(arylmethyloxy)amine COX-2 inhibitors, in which the cyclopentene moiety was replaced by pyrazole, …
Number of citations: 50 www.sciencedirect.com

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